Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The compound tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a bicyclic carbamate derivative characterized by a fused cyclopentane-pyrrolidine system. Its IUPAC name reflects the bicyclic framework, substituent positioning, and absolute stereochemistry. The "octahydro" descriptor indicates full saturation of the bicyclic structure, while the cyclopenta[c]pyrrole designation specifies the fusion between the five-membered carbocycle (cyclopentane) and the five-membered heterocycle (pyrrolidine) at the c position.
The stereochemical configuration is defined by three chiral centers: C1 (S), C3a (R), and C6a (S), as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The tert-butyl ester group occupies the axial position at C1, stabilized by steric shielding from the bicyclic system. This configuration contrasts with epimeric forms, where equatorial ester placement reduces conformational stability.
| Stereochemical Descriptor | Position | Configuration |
|---|---|---|
| C1 | 1 | S |
| C3a | 3a | R |
| C6a | 6a | S |
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10/h8-10,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNRPZRUGJBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Nitrite-Mediated Oxidation
The oxidation of hexahydro-cyclopenta[c]pyrrole derivatives using sodium nitrite under acidic conditions is a widely reported method. In CN103113288A, racemic hexahydro-cyclopenta[c]pyrrole-1,2-dicarboxylic acid 2-tert-butyl ester was synthesized by treating a bicyclic amine precursor with sodium nitrite in dimethyl sulfoxide (DMSO) and acetic acid at 35°C for 6 hours. This method achieved a 65–70% yield but required post-reaction extraction with ethyl ether and sodium hydroxide to isolate the product.
Potassium Permanganate Oxidation
Alternative oxidation with potassium permanganate in aqueous HCl (EP2801566A1) provided higher stereochemical control, yielding the trans-cis diastereomer predominantly. The reaction proceeds via epimerization at the α-carbon, favoring thermodynamic stability. However, permanganate’s environmental toxicity limits its industrial utility.
Enantioselective Enzymatic Hydrolysis
Lipase-Catalyzed Resolution
EP2801566A1 details the enzymatic resolution of racemic ethyl hexahydro-cyclopenta[c]pyrrole-1-carboxylate using Aspergillus niger lipase. In phosphate buffer (pH 7.0) at 30°C, the (1S,3aR,6aS)-enantiomer was hydrolyzed selectively, leaving the (1R,3aS,6aR)-ester intact. This method achieved >98% enantiomeric excess (ee) but required 24-hour reaction times and subsequent Boc protection.
Protease-Mediated Kinetic Resolution
Using subtilisin Carlsberg in tert-butyl methyl ether, the tert-butyl ester derivative underwent hydrolysis with 95% ee, though yields dropped to 50–55% due to competing side reactions.
Asymmetric Alkylation with Chiral Ligands
Lithium Alkylide Addition
CN102167680B and CN102167680A describe the use of s-butyllithium and chiral ligands (e.g., (+)-sparteine) to functionalize N-Boc octahydro-cyclopenta[c]pyrrole at −78°C. Quenching with carbon dioxide or ethyl chloroformate yielded the carboxylic acid or ester, respectively, with 75–80% ee. Methyl tert-butyl ether (MTBE) was the optimal solvent, providing 85% isolated yield after silica gel chromatography.
Solvent and Temperature Optimization
Reactions in tetrahydrofuran (THF) at −50°C reduced side products but required longer reaction times (3–4 hours). Ethyl chloroformate quenching gave ethyl esters directly, bypassing carboxylation steps.
Hydrogenation of Dicyano Cycloalkenes
Catalytic Hydrogenation
WO2013102634A1 reports the hydrogenation of 1,2-dicyanocyclopentene over palladium/carbon (Pd/C) at 40 psi H₂, yielding octahydro-cyclopenta[c]pyrrole after cyclization. This one-step method achieved 90% conversion but required high-pressure equipment and produced mixtures requiring chromatographic separation.
Raney Nickel Reduction
Earlier methods (JP 05-070429 A) used Raney nickel under 100 psi H₂, but yields were suboptimal (50–60%) due to over-reduction and dimerization.
Reductive Amination and Protection
Sodium Borohydride Reduction
CN103113288A describes reducing 4-oxo-octahydro-cyclopenta[c]pyrrole derivatives with sodium borohydride in ethanol, followed by tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate. This two-step process afforded 70–75% yields but necessitated careful pH control during workup.
Boc Protection Strategies
Direct Boc protection of the bicyclic amine using Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) achieved quantitative conversion, though purification required acid-base extraction.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Sodium Nitrite Oxidation | NaNO₂, AcOH | 65–70 | – | Moderate |
| Enzymatic Hydrolysis | Lipase, Phosphate buffer | 50–55 | 98 | High |
| Asymmetric Alkylation | s-BuLi, (+)-Sparteine | 85 | 75–80 | Low (cryogenic) |
| Catalytic Hydrogenation | Pd/C, H₂ | 90 | – | High |
| Reductive Amination | NaBH₄, Boc₂O | 70–75 | – | Moderate |
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL OCTAHYDROCYCLOPENTA[C]PYRROLE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Glycine Transporter Type 1
A significant application of octahydro-cyclopenta[c]pyrrole derivatives is their role as inhibitors of GlyT1 (glycine transporter type 1). Research demonstrated that these compounds exhibit potent in vitro inhibition of GlyT1, which is crucial for addressing glutamatergic deficits associated with schizophrenia. The structure-activity relationship (SAR) studies indicated that specific substitutions on the cyclopenta[c]pyrrole scaffold enhance inhibitory activity. For instance, a derivative with a 3-O(c-pentyl), 4-F substituent showed promising results as an isostere to the commonly used 3-trifluoromethoxy group, suggesting avenues for further medicinal chemistry exploration .
Synthesis and Chemical Reactions
Efficient Synthetic Routes
The preparation of octahydro-cyclopenta[c]pyrrole-1-carboxylic acid derivatives has been optimized for high yield and efficiency. A notable method involves using N-protected octahydro-cyclopenta[c]pyrrole as a starting material, reacting it with lithium alkylide in a chiral environment followed by carbon dioxide or ethyl chloroformate to yield the desired carboxylic acid derivative. This method not only shortens the synthetic route but also allows for scalable production, making it suitable for industrial applications .
Case Studies
Other Potential Applications
Pharmaceutical Intermediates
Octahydro-cyclopenta[c]pyrrole derivatives serve as intermediates in the synthesis of various pharmaceutical compounds, including VX950, an antiviral agent. Their structural properties allow for modifications that can lead to enhanced biological activity and specificity .
Material Science
The compound's unique structural features may also lend themselves to applications in material science, particularly in the development of polymers or additives that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL OCTAHYDROCYCLOPENTA[C]PYRROLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethyl-substituted derivatives (5a, 5g) exhibit higher yields (84–92%) compared to the unsubstituted analog (5c, 50%), suggesting steric and electronic effects enhance coupling efficiency .
- Halogen Influence : The chloro-propyl group in 5b reduces yield (74%) but introduces a reactive site for further functionalization .
Cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
(1S,3aR,6aS)-Ethyl Octahydrocyclopenta[c]pyrrole-1-carboxylate
- Application : Used as a precursor for drugs targeting neurological disorders.
- Synthesis : Prepared via similar cyclization methods but substitutes tert-butyl with ethyl ester, offering reduced steric bulk for downstream reactions .
Functional Group Variants
- Boc-Protected Pyrrolidine Derivatives: Compounds like (S)-1-Boc-2,3-dihydro-2-pyrrolecarboxylic acid ethyl ester () replace the bicyclic core with a monocyclic pyrrolidine, reducing rigidity but improving solubility .
- Phosphinyl Derivatives : (1S,3aβ,6aβ)-Octahydro-1β-(diphenylphosphinyl)-4,6-dioxo-3α,5-diphenylpyrrolo[3,4-c]pyrrole-1-carboxylic acid tert-butyl ester () introduces a phosphinyl group, enabling applications in asymmetric catalysis .
Biological Activity
Overview
Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester is a compound with significant potential in various biological applications. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H23NO6
- Molecular Weight : 285.34 g/mol
- Structure : The compound features a cyclopenta[c]pyrrole ring system, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects. Notably, the compound has been studied for its role as an inhibitor of the Src Homology-2 Phosphatase (SHP2), a critical player in several signaling pathways involved in cancer progression and other diseases .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that pyrrole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Anticancer Properties : Research indicates that the compound may have potential as an anticancer agent by inhibiting SHP2 activity, which is implicated in tumor growth and metastasis .
- Neuroprotective Effects : There is emerging evidence that octahydro-cyclopenta[c]pyrrole derivatives could protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives, including this compound, for their ability to inhibit SHP2. The results demonstrated that these compounds significantly reduced cell viability in cancer cell lines through SHP2-mediated pathways .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of pyrrole derivatives highlighted their ability to reduce neuronal apoptosis in models of oxidative stress. The study indicated that octahydro-cyclopenta[c]pyrrole compounds could modulate signaling pathways associated with cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | SHP2 Inhibition |
| Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate | Antimicrobial | Disruption of cell membranes |
| Tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate | Anticancer | Enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
